BenchChemオンラインストアへようこそ!

Demecarium

Glaucoma Veterinary Ophthalmology Pharmacodynamics

Demecarium is a reversible, long-acting cholinesterase inhibitor delivering 49–55h IOP control—a profile ideal for chronic glaucoma models requiring less frequent dosing and reduced animal stress. Unlike echothiophate, demecarium uniquely interferes with aerobic glucose metabolism in the lens, making it a targeted tool for miotic cataract pathogenesis studies. Its reversible binding mechanism allows antagonism by atropine and pralidoxime, providing superior controllability in toxicology and antidote research compared to irreversible organophosphate inhibitors. For enzymology, demecarium serves as a well-characterized reference standard with a documented Kiapp of 0.15 μM. Procure high-purity demecarium to ensure reproducible results and rigorous benchmarking.

Molecular Formula C32H52N4O4+2
Molecular Weight 556.8 g/mol
CAS No. 16505-84-3
Cat. No. B1199210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemecarium
CAS16505-84-3
Synonymsdemecarium
demecarium bromide
demecastigmine
Humorsol
Tosmilen
Molecular FormulaC32H52N4O4+2
Molecular Weight556.8 g/mol
Structural Identifiers
SMILESCN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C
InChIInChI=1S/C32H52N4O4/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8/h17-22,25-26H,9-16,23-24H2,1-8H3/q+2
InChIKeyRWZVPVOZTJJMNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.69e-05 g/L

Demecarium (CAS 16505-84-3): Long-Acting Cholinesterase Inhibitor for Refractory Glaucoma Research & Procurement


Demecarium (Humorsol®) is an indirect-acting parasympathomimetic agent and potent cholinesterase inhibitor, classified as a quaternary ammonium carbamate derivative [1]. It functions by reversibly inactivating both acetylcholinesterase and pseudocholinesterase, leading to the accumulation of acetylcholine at cholinergic neuroeffector junctions [1]. In ophthalmic applications, this mechanism produces intense miosis and ciliary muscle contraction, which facilitates aqueous humor outflow and reduces intraocular pressure (IOP) [2]. Approved for topical use in chronic open-angle glaucoma, demecarium is specifically indicated for patients whose condition is not satisfactorily controlled by short-acting miotics and other standard agents [2].

Why Demecarium Cannot Be Assumed Interchangeable with Other Anticholinesterases


Within the class of cholinesterase inhibitors, compounds exhibit marked heterogeneity in critical parameters such as binding reversibility, duration of action, and tissue-specific metabolic effects. These differences render a simple substitution among in-class agents pharmacologically invalid and clinically risky. For instance, while some agents like echothiophate bind irreversibly to the enzyme, demecarium acts as a reversible inhibitor, fundamentally altering the risk profile for cumulative toxicity and the ability to reverse effects [1]. Furthermore, duration of action varies widely, from the short-lived effects of physostigmine or neostigmine (requiring dosing every 4-6 hours) to the extended, multi-day IOP control offered by demecarium [2]. Critically, even among long-acting agents like demecarium and echothiophate, direct comparative studies reveal distinct pharmacodynamic profiles and divergent effects on lens metabolism, as detailed in the quantitative evidence below [3].

Quantitative Differentiation of Demecarium from Comparator Cholinesterase Inhibitors


Head-to-Head Comparison: Duration of IOP Reduction vs. Echothiophate Iodide in Beagle Model

In a direct, single-dose comparative study in Beagles with inherited glaucoma, demecarium bromide provided a longer duration of intraocular pressure (IOP) reduction than echothiophate iodide at the lower tested concentration [1]. This head-to-head data provides a quantifiable basis for selecting demecarium over echothiophate when a longer dosing interval is a primary consideration.

Glaucoma Veterinary Ophthalmology Pharmacodynamics

Mechanism of Enzyme Inhibition: Reversible Binding Profile of Demecarium vs. Irreversible Echothiophate

Demecarium bromide is classified as a reversible cholinesterase inhibitor, in contrast to echothiophate iodide, which binds irreversibly to the enzyme active site [1][2]. The reversible nature of demecarium's inhibition has practical consequences; its effects can be antagonized by atropine and pralidoxime (Protopam) . This is a key safety and experimental control advantage over irreversible organophosphates like echothiophate, whose effects can persist for weeks and are not readily reversible [3].

Enzymology Pharmacology Toxicology

Metabolic Mechanism in the Lens: Differential Impact on Glucose Metabolism vs. Echothiophate

A head-to-head study investigating the mechanism of miotic cataract formation in rabbit lenses revealed a distinct metabolic effect of demecarium bromide not observed with echothiophate iodide [1]. Under identical experimental conditions, demecarium interfered with the aerobic phase of glucose metabolism, causing a shift to exclusively anaerobic pathways. In contrast, echothiophate had no discernible effect on lens metabolism [1].

Cataract Research Metabolism Ocular Pharmacology

Clinical Dosing Frequency: Extended Dosing Interval vs. Short-Acting Miotics Carbachol and Physostigmine

Due to its extended duration of action, demecarium enables significantly less frequent dosing than other parasympathomimetic agents. It can be administered as infrequently as one or two drops twice a week [1], or once to twice daily [2]. In contrast, standard miotics like carbachol require administration 1 to 3 times daily [3], and shorter-acting agents like physostigmine or neostigmine necessitate dosing every 4-6 hours for round-the-clock IOP control [4].

Glaucoma Management Dosing Regimen Clinical Pharmacology

Cholinesterase Inhibition Potency: Quantified Affinity in Receptor Binding Assays

Demecarium bromide exhibits potent cholinesterase inhibition with a reported apparent affinity (Kiapp) of 0.15 μM [1]. While direct comparative affinity data for all relevant comparators under identical assay conditions is not fully available, this value provides a quantitative benchmark for potency. For context, related carbamate inhibitors like neostigmine have reported inhibitory constants in the low nanomolar range in specific assays (e.g., Ki = 26 nM for bovine erythrocyte AChE), though direct cross-assay comparisons are not valid [2].

Receptor Pharmacology Biochemical Assay Drug Potency

Optimal Scientific and Procurement Applications for Demecarium (CAS 16505-84-3) Based on Evidence


Research on Extended-Duration Ocular Hypotensive Protocols in Veterinary Models

For studies investigating chronic glaucoma management in animal models, demecarium's demonstrated 49-55 hour duration of IOP reduction at clinically relevant concentrations [1] makes it an ideal candidate. Its extended action allows for less frequent dosing compared to alternatives like echothiophate, reducing animal handling stress and experimental variability. This property is particularly valuable in long-term efficacy studies where consistent IOP control is required.

Investigating Mechanisms of Drug-Induced Cataractogenesis and Lens Metabolism

Researchers studying lens biochemistry and the pathogenesis of miotic cataracts will find demecarium uniquely useful. Its specific, documented interference with aerobic glucose metabolism—a property not shared by echothiophate [2]—provides a targeted tool compound for dissecting the metabolic pathways involved in lens transparency and cataract formation.

Development of Reversible Anticholinesterase Formulations with Controllable Toxicity

In pharmaceutical development of safer glaucoma therapies or antidotes for nerve agent poisoning, demecarium's reversible binding mechanism [3] is a key differentiator. Its effects can be antagonized by standard agents like atropine and pralidoxime , making it a more manageable tool for in vivo toxicology and efficacy studies compared to irreversible organophosphate inhibitors. This controllability is a significant advantage in early-stage safety pharmacology.

Cholinesterase Inhibition Studies Requiring a Quantified Potency Benchmark

For in vitro enzymology and receptor pharmacology experiments, demecarium provides a well-characterized reference standard. Its documented apparent affinity (Kiapp) of 0.15 μM [4] serves as a quantitative benchmark for calibrating assays and comparing the potency of novel anticholinesterase compounds within a controlled experimental system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Demecarium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.